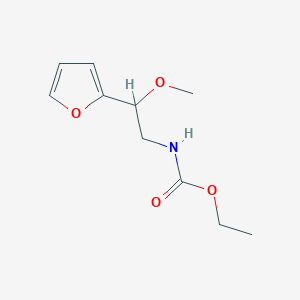

Ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate

CAS No.: 1798659-86-5

Cat. No.: VC6961387

Molecular Formula: C10H15NO4

Molecular Weight: 213.233

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798659-86-5 |

|---|---|

| Molecular Formula | C10H15NO4 |

| Molecular Weight | 213.233 |

| IUPAC Name | ethyl N-[2-(furan-2-yl)-2-methoxyethyl]carbamate |

| Standard InChI | InChI=1S/C10H15NO4/c1-3-14-10(12)11-7-9(13-2)8-5-4-6-15-8/h4-6,9H,3,7H2,1-2H3,(H,11,12) |

| Standard InChI Key | ROIMCKGATADPOA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)NCC(C1=CC=CO1)OC |

Introduction

Ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate is a chemical compound that, despite its specific interest in various chemical and pharmaceutical applications, lacks detailed documentation in the available literature. This article aims to provide an overview of the compound based on general principles of organic chemistry and related compounds, as specific data on this exact compound is not readily available.

Potential Applications

Carbamates are widely used in medicinal chemistry as peptide bond surrogates due to their stability and ability to permeate biological barriers . While Ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate's specific applications are not documented, related compounds with furan rings have shown potential in various therapeutic areas.

Research Findings and Data

Given the lack of specific data on Ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate, we can look at related compounds for insights:

| Compound | Molecular Formula | Molecular Weight | Boiling Point |

|---|---|---|---|

| Ethyl (2-(furan-3-yl)ethyl)carbamate | C9H13NO3 | 183.20 g/mol | Not Available |

| Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate | C9H11NO4 | 197.19 g/mol | 164-166 °C (4 Torr) |

These compounds illustrate the diversity of furan-containing carbamates and their varied physical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume